Tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a 3-methylbut-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate can be achieved through stereodirected reactions involving salicylaldehyde derivatives and unsaturated alcohols of the piperidine series. The reaction typically involves the use of methyl orthoformate and p-toluenesulfonic acid as catalysts . The process results in the formation of a new heterocyclic system that includes the piperidine ring fused with other rings.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as a β-secretase and acetylcholinesterase inhibitor, preventing the aggregation of amyloid beta peptides and the formation of fibrils, which are implicated in Alzheimer’s disease . The compound’s structure allows it to bind to these enzymes and inhibit their activity, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-3-methylbut-2-en-1-yl diphosphate: This compound shares a similar hydroxy and methylbutenyl structure but differs in its diphosphate group.
tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate: This compound has a similar piperidine ring structure but features an allyl group and an oxo group instead of the hydroxy and methylbutenyl groups.
Uniqueness
Tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a β-secretase and acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H27NO3 |
---|---|
Molekulargewicht |
269.38 g/mol |
IUPAC-Name |
tert-butyl 4-hydroxy-3-(3-methylbut-2-enyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-11(2)6-7-12-10-16(9-8-13(12)17)14(18)19-15(3,4)5/h6,12-13,17H,7-10H2,1-5H3 |
InChI-Schlüssel |
VVHLOMIVYSALIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1CN(CCC1O)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.